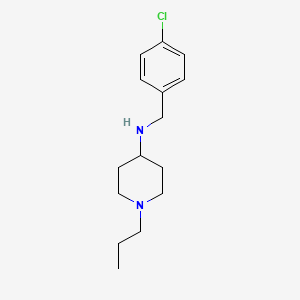![molecular formula C23H26N2O2 B5497436 N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]](/img/structure/B5497436.png)
N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a symmetrical bisacrylamide that has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] is not well understood. However, it is believed that the compound interacts with biological macromolecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and physiological effects:
N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] has been shown to exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions. However, the compound has some limitations, such as its low solubility in water, which can limit its use in aqueous environments.
Orientations Futures
There are several future directions for the study of N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide]. One potential direction is the development of new applications for the compound in the fields of drug delivery and tissue engineering. Another potential direction is the study of the compound's interactions with biological macromolecules, which could provide insights into its mechanism of action. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
In conclusion, N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] is a compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] can be achieved by the reaction of 3-(4-methylphenyl)acryloyl chloride with N,N'-1,2-propanediylbis(amine) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently deprotonated by the base to form the final product.
Applications De Recherche Scientifique
N,N'-1,2-propanediylbis[3-(4-methylphenyl)acrylamide] has been extensively studied for its potential applications in various fields. It has been used as a crosslinking agent for the preparation of hydrogels, which have been used in drug delivery and tissue engineering. It has also been used as a modifier for the preparation of polymeric membranes for water treatment. In addition, it has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-N-[2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-4-8-20(9-5-17)12-14-22(26)24-16-19(3)25-23(27)15-13-21-10-6-18(2)7-11-21/h4-15,19H,16H2,1-3H3,(H,24,26)(H,25,27)/b14-12+,15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANANNZPXHWXLM-QUMQEAAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCC(C)NC(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCC(C)NC(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R*,3S*,6R*)-5-(2-methoxy-2-methylpropanoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5497362.png)
![N-(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-methylacetamide](/img/structure/B5497368.png)
![1-methyl-N-[(4-methyl-1H-benzimidazol-2-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5497375.png)


![{2-bromo-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5497384.png)

![6-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}pyridazin-3(2H)-one](/img/structure/B5497398.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-methoxy-2-methylpropanoyl)piperidine](/img/structure/B5497413.png)
![(3R)-1-{2-amino-7-[(2R)-tetrahydrofuran-2-ylcarbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}pyrrolidin-3-ol](/img/structure/B5497417.png)
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5497425.png)

![6-ethyl-N-(2-furylmethyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5497451.png)
![N-(tert-butyl)-3-[2-(4-chlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5497454.png)